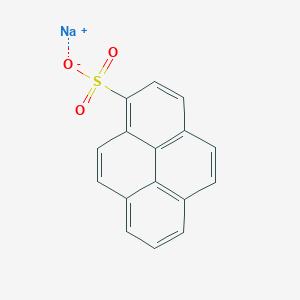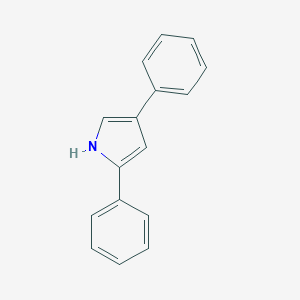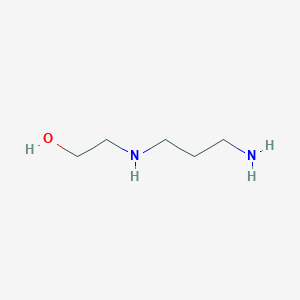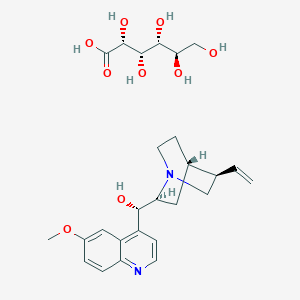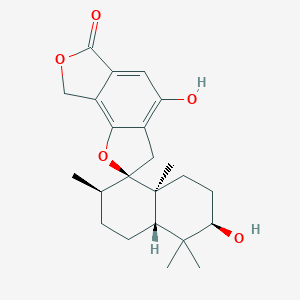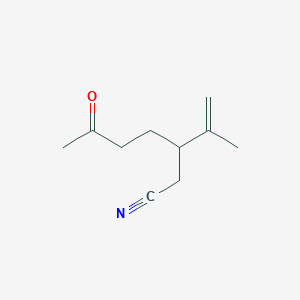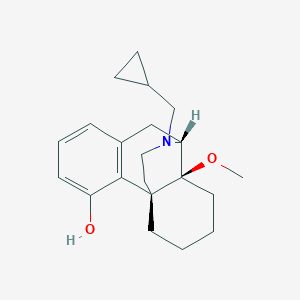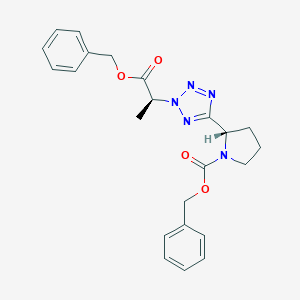
Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI), also known as EDDP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in research applications. EDDP is a thioether derivative of methadone, a synthetic opioid that is commonly used for pain management and opioid addiction treatment. EDDP has been found to have similar properties to methadone, including its ability to bind to opioid receptors in the brain.
Mecanismo De Acción
Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) binds to opioid receptors in the brain, which are responsible for modulating pain perception and reward pathways. By binding to these receptors, Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) can produce analgesic and euphoric effects similar to those of other opioids. However, Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) has been found to have a lower affinity for these receptors compared to other opioids, which may contribute to its lower abuse potential.
Efectos Bioquímicos Y Fisiológicos
Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) has been found to produce similar biochemical and physiological effects to other opioids, including analgesia, sedation, and respiratory depression. However, Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) has been found to have a slower onset and longer duration of action compared to other opioids, which may make it useful for certain applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) in lab experiments is its lower abuse potential compared to other opioids. This may make it a safer alternative for researchers who need to study the effects of opioids on the brain and body. However, Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) has also been found to have a lower potency compared to other opioids, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research involving Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI). One area of interest is the development of new opioid medications based on the structure of Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI). Researchers are exploring ways to modify the structure of Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) to improve its safety and efficacy profiles. Another area of interest is the study of the long-term effects of Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) on the brain and body. Researchers are investigating whether Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) has any potential for addiction or other adverse effects with prolonged use. Finally, researchers are exploring the potential use of Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) in combination with other medications for pain management and opioid addiction treatment.
Métodos De Síntesis
Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) can be synthesized through a multi-step process involving the reaction of methadone with various reagents. One common method involves the reaction of methadone with sulfur in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) as a thioether derivative of methadone. Other methods involve the use of different reagents or catalysts, but the overall process is similar.
Aplicaciones Científicas De Investigación
Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) has been used in various research applications due to its ability to bind to opioid receptors in the brain. One area of research has been the development of new opioid medications with improved safety and efficacy profiles. Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) has been used as a starting point for the development of new opioid compounds that have shown promise in preclinical studies.
Propiedades
Número CAS |
135339-79-6 |
|---|---|
Nombre del producto |
Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) |
Fórmula molecular |
C10H12NS |
Peso molecular |
178.28 g/mol |
InChI |
InChI=1S/C10H12NS/c1-11(2)10(12)8-9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clave InChI |
AMOMXNIQELZEKP-UHFFFAOYSA-N |
SMILES isomérico |
CN(C)/C(=C/C1=CC=CC=C1)/[S] |
SMILES |
CN(C)C(=CC1=CC=CC=C1)[S] |
SMILES canónico |
CN(C)C(=CC1=CC=CC=C1)[S] |
Sinónimos |
Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-1-[4-(2-methoxyethyl)piperazin-1-YL]ethanone](/img/structure/B148714.png)
